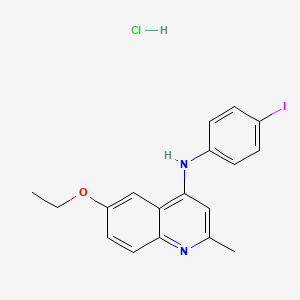
6-ethoxy-N-(4-iodophenyl)-2-methyl-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-(4-iodophenyl)-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IQ-1 and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of IQ-1 involves the inhibition of the Wnt signaling pathway. This pathway plays a key role in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in the development of cancer and other diseases. By inhibiting this pathway, IQ-1 can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and the immune system, IQ-1 has also been shown to have a range of other biochemical and physiological effects. Studies have shown that IQ-1 can modulate the activity of various enzymes and receptors, including the P-glycoprotein transporter and the serotonin transporter. IQ-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of IQ-1 for lab experiments is its high purity and stability. This makes it suitable for use in a range of assays and experiments. However, one limitation of IQ-1 is its relatively high cost, which may limit its use in larger-scale experiments.
未来方向
There are several potential future directions for research on IQ-1. One area of interest is the development of new cancer treatments based on IQ-1 and other Wnt pathway inhibitors. Another area of research is the potential use of IQ-1 in the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of IQ-1 and its potential applications in scientific research.
合成方法
The synthesis of IQ-1 involves the reaction of 4-iodoaniline with 2-methyl-4-quinolone in the presence of a palladium catalyst. The resulting product is then reacted with ethyl bromoacetate to form the ethyl ester derivative, which is then hydrolyzed to produce IQ-1 hydrochloride. The synthesis of IQ-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
IQ-1 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. IQ-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes IQ-1 a potential candidate for the development of new cancer treatments.
In addition to its potential cancer-fighting properties, IQ-1 has also been studied for its effects on the immune system. Studies have shown that IQ-1 can modulate the activity of immune cells, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O.ClH/c1-3-22-15-8-9-17-16(11-15)18(10-12(2)20-17)21-14-6-4-13(19)5-7-14;/h4-11H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHRYBZHHYXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
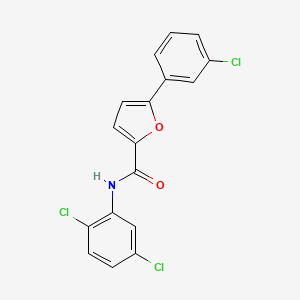
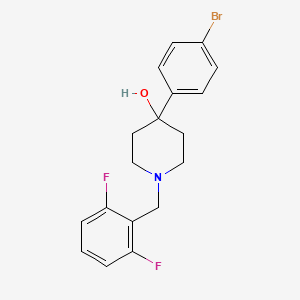
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
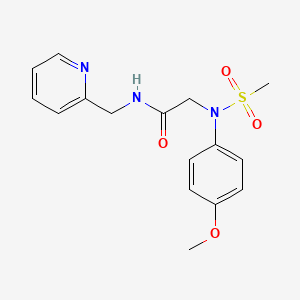
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
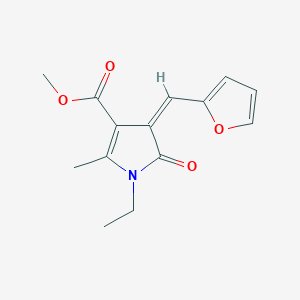
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
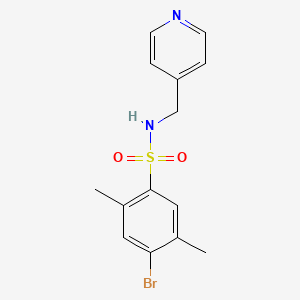
![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)
